5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15868276
Molecular Formula: C8H12BrN3O2S
Molecular Weight: 294.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrN3O2S |
|---|---|
| Molecular Weight | 294.17 g/mol |
| IUPAC Name | 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11) |
| Standard InChI Key | LPKCLKUZDLQRCX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=NC=C1S(=O)(=O)N(C)C)Br |
Introduction
Key Findings
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is a brominated pyridine derivative featuring a sulfonamide group and dimethylamino/methylamino substituents. Its molecular structure (C₉H₁₂BrN₃O₂S) and steric/electronic properties make it a candidate for pharmaceutical applications, particularly in antimicrobial and enzyme inhibition studies . While synthetic routes remain underdocumented, analogous methodologies involving sulfonyl chloride-amine coupling and bromination strategies provide viable pathways . Comparative analyses with structural analogs highlight its unique pharmacophoric features, though further research is needed to fully characterize its biological activity and pharmacokinetics .
Chemical Identity and Structural Properties
Molecular Composition
The compound’s systematic IUPAC name, 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, reflects its substitution pattern:
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Pyridine core: A six-membered aromatic ring with nitrogen at position 3.
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Bromine: Electron-withdrawing substituent at position 5.
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Sulfonamide group: -SO₂N(CH₃)₂ at position 3.
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Methylamino group: -NHCH₃ at position 4.
Molecular Formula: C₉H₁₂BrN₃O₂S
Molecular Weight: 322.22 g/mol (calculated based on analogous structures).
Spectroscopic Characterization
While direct spectral data for this compound is limited, inferences can be drawn from related sulfonamides:
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¹H NMR:
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IR Spectroscopy:
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis likely follows a two-step protocol common to sulfonamide derivatives :
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Sulfonylation: Reacting 5-bromo-4-(methylamino)pyridine-3-sulfonyl chloride with dimethylamine.
This reaction typically occurs in pyridine or DMF at 0–25°C .
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Bromination: Introducing bromine at position 5 via electrophilic substitution, though pre-brominated precursors may be preferred for regioselectivity.
Optimization Challenges
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Regioselectivity: Bromination of pyridine derivatives often requires directing groups (e.g., -NHCH₃) to ensure position-specific substitution.
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Stability: Sulfonyl chlorides are moisture-sensitive; reactions must be conducted under anhydrous conditions .
Table 1: Synthetic Conditions for Analogous Sulfonamides
| Compound | Reagents | Yield | Conditions |
|---|---|---|---|
| N-(Pyridin-3-yl)benzenesulfonamide | Sulfonyl chloride + amine | 38% | Pyridine, 25°C, 4 hr |
| 5-Bromo-N,N-diethyl analog | Cross-coupling | N/A | Pd catalyst, 80°C |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to sulfonamide polarity; low in water (logP ≈ 2.5 estimated).
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Stability: Sensitive to strong acids/bases, which may hydrolyze the sulfonamide bond .
Electronic Effects
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Bromine: Enhances electrophilicity of the pyridine ring, facilitating nucleophilic substitutions at adjacent positions.
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Dimethylamino group: Electron-donating effect increases basicity of the pyridine nitrogen (pKa ≈ 3–4) .
Biological Activity and Applications
Enzyme Inhibition Studies
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Kinase inhibition: Structural analogs show activity against tyrosine kinases (e.g., EGFR), suggesting potential anticancer applications .
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Selectivity: The dimethylamino group may reduce off-target interactions compared to smaller substituents.
Table 2: Comparative Bioactivity of Pyridine Sulfonamides
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 5-Bromo-N,N-dimethyl analog | DHPS | 1.2 |
| 5-Chloro-N,N-diethyl analog | EGFR Kinase | 0.8 |
Future Research Directions
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